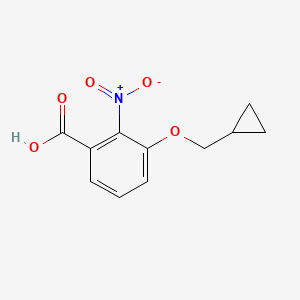

3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

Description

Significance of Benzoic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are of fundamental importance in both industrial and laboratory-scale organic synthesis. newworldencyclopedia.orgwikipedia.org As readily available precursors, they are used to create a large number of other chemicals, including essential derivatives like benzoyl chloride and various esters. newworldencyclopedia.organnexechem.com These derivatives are pivotal starting materials for manufacturing dyes, fragrances, and a wide range of pharmaceutical compounds. annexechem.com

The reactivity of the benzoic acid scaffold can be directed at either the carboxyl group or the aromatic ring. wikipedia.org The carboxyl group allows for the formation of esters, amides, and other acid derivatives, while the aromatic ring can undergo electrophilic substitution reactions. wikipedia.organnexechem.com The electron-withdrawing nature of the carboxylic acid group typically directs incoming substituents to the meta-position. wikipedia.org

In medicinal chemistry, the benzoic acid moiety is a common feature in many drug molecules. Beyond their use as preservatives in food and cosmetic products due to their antimicrobial properties, specific derivatives have been investigated for a variety of therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. newworldencyclopedia.orgijcrt.org

| Property | Description | Reference |

| Synthetic Precursor | Used to synthesize benzoyl chloride, benzoates, esters, dyes, and fragrances. | newworldencyclopedia.organnexechem.com |

| Reactivity | Undergoes reactions at the carboxyl group (e.g., esterification) and the aromatic ring (e.g., electrophilic substitution). | wikipedia.organnexechem.com |

| Preservative | Inhibits the growth of mold, yeast, and some bacteria in food and personal care products. | newworldencyclopedia.organnexechem.comijcrt.org |

| Medicinal Role | Derivatives exhibit potential antimicrobial, anti-inflammatory, and antioxidant properties. | ijcrt.org |

Role of Nitroaromatic Compounds in Synthetic Transformations

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are a vital class of industrial chemicals. nih.gov They serve as key intermediates in the synthesis of numerous products, including polymers, pesticides, dyes, and explosives. nih.govnih.gov The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic nitration using a mixture of nitric and sulfuric acids. nih.gov

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. scielo.br This property profoundly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. More importantly, the nitro group can be readily reduced to an amino group (–NH₂). This transformation is a cornerstone of synthetic chemistry, as it provides a route to aromatic amines, which are themselves critical precursors for many dyes and pharmaceuticals. wikipedia.orgwikipedia.org For instance, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in the preparation of certain dyes. wikipedia.org While indispensable in synthesis, the potential toxicity and mutagenicity of some nitroaromatic compounds necessitate careful handling and consideration in drug design. nih.govscielo.br

| Feature | Description | Reference |

| Key Intermediates | Used in the production of dyes, polymers, pesticides, and explosives. | nih.govnih.gov |

| Synthesis | Typically synthesized via electrophilic aromatic nitration. | nih.gov |

| Reactivity | The strong electron-withdrawing nitro group facilitates nucleophilic aromatic substitution. | scielo.br |

| Synthetic Transformation | The reduction of the nitro group to an amine is a fundamental step in synthesizing anilines and other key molecules. | wikipedia.orgwikipedia.org |

Overview of Cyclopropylmethoxy Moieties in Chemical Structures

In recent years, the incorporation of a cyclopropyl (B3062369) group has become an increasingly common strategy in drug discovery and medicinal chemistry. nih.gov This small, three-membered carbocyclic ring possesses unique structural and electronic properties that can confer significant advantages to a drug molecule. The cyclopropane (B1198618) ring is characterized by its rigid, planar structure, relatively short carbon-carbon bonds, and enhanced π-character compared to other alkanes. nih.gov

When incorporated into a larger molecule, often as a cyclopropylmethoxy (–OCH₂-cyclopropane) group, this moiety can influence several key pharmacological parameters. It has been shown to enhance biological potency, improve metabolic stability by blocking sites of oxidation, increase permeability across the blood-brain barrier, and reduce off-target effects. nih.gov The rigid nature of the cyclopropyl ring can also help to lock a molecule into a more favorable conformation for binding to its biological target. nih.gov An example of its application is in the structure of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor, which contains a 3-(cyclopropylmethoxy) substituent. google.com

Detailed Research Findings on 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid

While the constituent parts of this compound are well-understood in organic and medicinal chemistry, specific research findings, detailed synthetic procedures, and documented applications for this exact compound are not widely available in public scientific literature. However, a comprehensive analysis of its structure allows for an informed discussion of its expected chemical properties and potential utility as a synthetic intermediate.

The molecule combines the three key features discussed above: a benzoic acid core, a nitro group at the ortho-position, and a cyclopropylmethoxy group at the meta-position relative to the carboxylic acid.

Properties of this compound The following properties are calculated or inferred based on the structure, as experimental data is not readily available.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₅ | Calculated |

| Molecular Weight | 237.21 g/mol | Calculated |

| Structure | A benzoic acid ring substituted with a nitro group at position 2 and a cyclopropylmethoxy group at position 3. | - |

| Expected Role | Likely serves as a specialized building block or intermediate in the synthesis of more complex molecules, particularly for pharmaceuticals or fine chemicals. | Inferred |

The presence of the ortho-nitro group makes the carboxylic acid proton more acidic compared to benzoic acid itself. The combination of the electron-withdrawing nitro and carboxylic acid groups, along with the ether linkage, suggests the molecule is a polar solid. Its primary utility would likely be as a precursor, where the nitro group could be reduced to an amine, and the carboxylic acid could be converted to an ester or amide, enabling the construction of more complex, biologically active molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(cyclopropylmethoxy)-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c13-11(14)8-2-1-3-9(10(8)12(15)16)17-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVYKMKXOIWKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Cyclopropylmethoxy 2 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile handle for a variety of chemical transformations, most notably the formation of esters, amides, and acid halides. These reactions proceed through nucleophilic acyl substitution mechanisms.

Esterification of 3-(cyclopropylmethoxy)-2-nitrobenzoic acid can be effectively achieved through methods like the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). truman.eduprepchem.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. prepchem.com For instance, the esterification of a similar compound, 4-amino-3-nitrobenzoic acid, with methanol (B129727) has been successfully demonstrated. bond.edu.au

Amidation, the formation of an amide bond, requires the activation of the carboxylic acid. This can be accomplished by first converting the acid to a more reactive species, such as an acid chloride (see section 3.1.2), which then readily reacts with a primary or secondary amine. prepchem.com Alternatively, direct amidation can be carried out using peptide coupling reagents. nih.govrsc.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) facilitate the reaction between the carboxylic acid and an amine, leading to the formation of the corresponding amide under milder conditions. peptide.comsigmaaldrich.com These methods are widely employed in organic synthesis for their efficiency and broad substrate scope. researchgate.net

Interactive Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, Heat | Methyl or Ethyl Ester |

The conversion of this compound to its corresponding acid halide, specifically the acid chloride, is a key step for synthesizing various derivatives like esters and amides. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). prepchem.comwikipedia.org

The reaction with thionyl chloride involves heating the carboxylic acid, often at reflux, with an excess of the reagent. orgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acid chloride. Similarly, oxalyl chloride is a mild and effective reagent that converts carboxylic acids to acid chlorides under gentle conditions. chemicalbook.compearson.com Its byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are also volatile. wikipedia.org For nitro-substituted benzoic acids, these reactions are generally efficient, providing the highly reactive acid chloride in good yield, which can then be used in subsequent reactions without extensive purification. prepchem.comorgsyn.org

Interactive Table 2: Reagents for Acid Halide Formation

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Heat/Reflux, neat or in an inert solvent | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., Toluene, Dichloromethane), often at room temp. | CO, CO₂, HCl |

Chemical Transformations of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group that can be chemically transformed, most importantly, into an amino group. This reduction significantly alters the electronic properties and reactivity of the molecule.

The reduction of the nitro group in this compound to an amine (NH₂) yields 2-amino-3-(cyclopropylmethoxy)benzoic acid. Catalytic hydrogenation is a widely used and efficient method for this transformation. commonorganicchemistry.com This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. googleapis.comgoogle.com

Palladium on carbon (Pd/C) is a common and highly effective catalyst for the reduction of aromatic nitro groups. commonorganicchemistry.comua.es The reaction is generally carried out in a solvent such as ethanol (B145695) or methanol under a hydrogen atmosphere. researchgate.net Other catalysts like platinum (Pt) or Raney Nickel can also be employed. commonorganicchemistry.comresearchgate.net The reduction is usually clean and provides the corresponding aniline (B41778) derivative in high yield. This transformation is crucial as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which profoundly impacts the reactivity of the aromatic ring. ua.es

Interactive Table 3: Conditions for Catalytic Reduction of Nitro Group

| Catalyst | Hydrogen Source | Typical Solvent |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol |

| Raney Nickel | H₂ gas | Ethanol |

| Platinum on Carbon (Pt/C) | H₂ gas | Hexane, Water |

| Zinc (Zn) metal | Acetic Acid | N/A |

Reactivity of the Aromatic Ring System

The substitution pattern on the benzene (B151609) ring of this compound dictates its reactivity towards further substitution reactions. The nature of the existing substituents determines both the rate of reaction and the position of an incoming electrophile.

In electrophilic aromatic substitution (EAS), the reactivity of the benzene ring is governed by the combined electronic effects of its substituents. The this compound molecule has three substituents to consider:

Carboxylic Acid (-COOH): This is a meta-directing and deactivating group. numberanalytics.comyoutube.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. numberanalytics.com

Nitro Group (-NO₂): This is a strongly deactivating and meta-directing group. youtube.comorganicchemistrytutor.com Its powerful electron-withdrawing nature significantly reduces the nucleophilicity of the aromatic ring.

Cyclopropylmethoxy Group (-OCH₂-c-C₃H₅): As an alkoxy group, this is an ortho-, para-directing and activating group. organicchemistrytutor.comunizin.orgmasterorganicchemistry.com It donates electron density to the ring via resonance, increasing the ring's reactivity, particularly at the ortho and para positions relative to itself.

Regarding the position of substitution, the directing effects must be considered. The cyclopropylmethoxy group at position 3 directs incoming electrophiles to its ortho positions (positions 2 and 4) and its para position (position 6). The nitro group at position 2 directs to its meta positions (positions 4 and 6). The carboxylic acid at position 1 directs to its meta position (position 5).

The positions are influenced as follows:

Position 4: Activated by the alkoxy group (ortho) and deactivated/directed by the nitro group (meta).

Position 5: Deactivated/directed by the carboxylic acid (meta).

Position 6: Activated by the alkoxy group (para) and deactivated/directed by the nitro group (meta).

The powerful activating effect of the alkoxy group at positions 4 and 6 would compete with the deactivating effects of the other groups. However, the strong deactivation by the nitro and carboxyl groups suggests that forcing an electrophilic aromatic substitution on this ring would be challenging and may lead to a mixture of products or require specific, highly reactive electrophiles. The position para to the activating alkoxy group (position 6) is often a favored site for substitution, provided the steric hindrance is not prohibitive. organicchemistrytutor.com

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.org The reactivity of this compound in such reactions is primarily dictated by the electronic effects of its substituents on the aromatic ring.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this intermediate is the key factor determining the reaction rate. Electron-withdrawing groups (EWGs) activate the ring toward nucleophilic attack by stabilizing this anionic complex, particularly when positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of this compound, the aromatic ring is highly activated for nucleophilic substitution.

Nitro Group (-NO₂): The 2-nitro group is a powerful EWG and strongly activates the ring. Its position ortho to potential leaving groups (e.g., a halide if synthesized from a 2-halobenzoic acid derivative) allows for direct resonance stabilization of the Meisenheimer complex. wikipedia.orglibretexts.org

Carboxylic Acid Group (-COOH): This group also functions as an EWG, further increasing the electrophilicity of the aromatic ring.

Given this substitution pattern, the molecule is susceptible to attack by various nucleophiles. A potential reaction would be the displacement of the nitro group itself, although this typically requires harsh conditions, or the displacement of another leaving group (like a halide) if present at an activated position. A recent study demonstrated that a sulfonic acid group, another potent leaving group, can be displaced from a 2-nitrobenzene sulfonic acid derivative by active methylene (B1212753) compounds in an ipso substitution reaction. acs.org

| Substituent | Position | Electronic Effect | Influence on SNAr |

| Nitro (-NO₂) | 2 | Strong Electron-Withdrawing | Strong Activation |

| Carboxylic Acid (-COOH) | 1 | Moderate Electron-Withdrawing | Activation |

| Cyclopropylmethoxy (-OCH₂-c-C₃H₅) | 3 | Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Weak Deactivation/Activation |

Stability and Reactivity of the Cyclopropylmethoxy Substituent

The cyclopropylmethoxy group consists of two key components: a stable ether linkage and a strained cyclopropyl (B3062369) ring.

Ether Linkage: Ethers are generally chemically robust and resistant to many reagents. masterorganicchemistry.com However, they can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. masterorganicchemistry.comyoutube.comwikipedia.orglibretexts.orglibretexts.org The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com For a primary alkyl group like cyclopropylmethyl, this cleavage would occur via an SN2 mechanism. libretexts.org

Cyclopropylmethyl Group: The cyclopropane (B1198618) ring is characterized by significant ring strain, which dictates its unique reactivity. wikipedia.org While the cyclopropylmethyl group can be used as a stable protecting group for phenols in some synthetic contexts, its stability is condition-dependent. The stability of an adjacent carbocation is notably enhanced by the cyclopropyl group through hyperconjugation, where the bent bonds of the ring overlap with the vacant p-orbital of the carbocation. tandfonline.comstackexchange.com This property becomes relevant during reactions that proceed via cationic intermediates.

Studies on the degradation of Roflumilast, a drug containing a cyclopropylmethoxy group, have identified impurities resulting from the rearrangement of this moiety. jocpr.comresearchgate.netjocpr.com These findings suggest that under certain conditions, the cyclopropylmethyl group can rearrange to form more stable structures like cyclobutyl or butenyl derivatives. jocpr.comjocpr.com This reactivity is a known characteristic of cyclopropylmethyl systems, which can undergo ring-opening or expansion, especially under conditions that favor radical or cationic intermediates. psu.edustackexchange.com

| Condition | Reactivity of Cyclopropylmethoxy Group | Potential Products |

| Strong Acid (e.g., HI, HBr) | Ether Cleavage (SN2) | 3-Hydroxy-2-nitrobenzoic acid and Cyclopropylmethyl Halide |

| Radical-Promoting Conditions | Ring Opening | 3-(But-3-en-1-yloxy)-2-nitrobenzoic acid |

| Cation-Promoting Conditions | Rearrangement/Ring Expansion | 3-Cyclobutoxy-2-nitrobenzoic acid |

Pathways for Degradation and Decomposition

The degradation of this compound can be anticipated to proceed through several pathways, including thermal, chemical, and microbial routes.

Thermal Decomposition: Nitroaromatic compounds are often thermally sensitive. Studies on nitrobenzoic acid isomers show they undergo significant exothermic decomposition at elevated temperatures. scielo.br For instance, o-nitrobenzoic acid begins to decompose near its melting point. scielo.br The primary decomposition of related nitroanilinoacetic acids is believed to involve the interaction between the amino hydrogen and an ortho-nitro group. ias.ac.in By analogy, heating this compound would likely initiate decomposition involving the nitro and carboxylic acid groups, potentially leading to decarboxylation and the release of nitrogen oxides. scielo.br

Chemical Degradation: As discussed, the molecule is susceptible to acid-catalyzed cleavage of the ether bond. masterorganicchemistry.comlibretexts.org This would represent a primary chemical degradation pathway in strongly acidic environments.

Microbial Degradation: The microbial breakdown of nitroaromatic compounds is a well-documented environmental process. researchwithrutgers.comresearchgate.net For nitrobenzoic acids, two primary bacterial degradation strategies exist:

Oxidative Pathway: A dioxygenase enzyme can attack the aromatic ring, leading to the displacement of the nitro group as nitrite (B80452) and the formation of dihydroxylated intermediates like protocatechuate. nih.govasm.org

Reductive Pathway: The nitro group is reduced to a hydroxylamino group and then to an amino group, forming aminobenzoic acid derivatives.

The presence of the cyclopropylmethoxy substituent could influence the metabolic pathway chosen by microorganisms. The degradation of the related compound 3-phenoxybenzoic acid is also an area of active research, highlighting the environmental relevance of ether-containing aromatic acids. mdpi.com

| Degradation Pathway | Key Processes | Expected Major Products/Intermediates |

| Thermal | Decarboxylation, Decomposition of Nitro Group | 2-(Cyclopropylmethoxy)nitrobenzene, Nitrogen Oxides, CO₂ |

| Chemical (Acidic) | Ether Bond Cleavage | 3-Hydroxy-2-nitrobenzoic acid, Cyclopropylmethyl Halide |

| Microbial (Oxidative) | Dioxygenase-catalyzed attack, Nitrite release | Protocatechuate derivatives, Nitrite (NO₂⁻) |

| Microbial (Reductive) | Nitro group reduction | 3-(Cyclopropylmethoxy)-2-aminobenzoic acid |

Advanced Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) NMR spectroscopy of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid allows for the identification and differentiation of the various hydrogen atoms in the molecule. The chemical shift of a proton is highly sensitive to its electronic environment, which is influenced by the proximity of electron-donating and electron-withdrawing groups.

In the aromatic region, the spectrum is expected to show three distinct signals corresponding to the protons on the trisubstituted benzene (B151609) ring. The proton at position 6 (H-6) is ortho to the carboxylic acid group and meta to the nitro group, while the H-4 proton is para to the nitro group. The H-5 proton is situated between two other protons. The electron-withdrawing nature of the nitro and carboxylic acid groups deshields these protons, shifting their signals downfield.

The cyclopropylmethoxy substituent introduces characteristic signals in the upfield region of the spectrum. The two methylene (B1212753) protons (-O-CH₂-) adjacent to the aromatic ring are diastereotopic and would be expected to appear as a doublet, coupled to the single methine proton of the cyclopropyl (B3062369) group. The cyclopropyl ring itself contains a methine proton and two sets of methylene protons, which typically exhibit complex splitting patterns due to geminal and vicinal coupling. The carboxylic acid proton (-COOH) is highly deshielded and usually appears as a broad singlet at a very low field, often above 10 ppm, and its visibility can be dependent on the solvent and concentration. rsc.orgspectrabase.comorganicchemistrydata.orgchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Carboxyl, -COOH) | > 10.0 | broad singlet | - |

| H-6 (Aromatic) | 7.8 - 8.0 | doublet of doublets | ortho: 7.5-8.5, meta: 1.5-2.5 |

| H-4 (Aromatic) | 7.6 - 7.8 | doublet of doublets | ortho: 7.5-8.5, meta: 1.5-2.5 |

| H-5 (Aromatic) | 7.4 - 7.6 | triplet | ortho: 7.5-8.5 |

| H (Methylene, -OCH₂-) | 4.0 - 4.2 | doublet | ~7.0 |

| H (Methine, cyclopropyl) | 1.2 - 1.5 | multiplet | - |

| H (Methylene, cyclopropyl) | 0.6 - 0.9 | multiplet | - |

| H (Methylene, cyclopropyl) | 0.4 - 0.6 | multiplet | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, revealing the number and electronic environment of the carbon atoms in the molecule. The spectrum of this compound is expected to display eleven distinct signals, corresponding to each unique carbon atom.

The carbonyl carbon of the carboxylic acid group will appear at the most downfield position, typically in the range of 165-175 ppm. rsc.org The aromatic carbons will resonate between 110 and 160 ppm. The carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-donating cyclopropylmethoxy group (C-3) will be significantly affected. Specifically, the C-2 signal is expected to be shifted downfield due to the nitro group's influence, while the C-3 signal, attached to the oxygen, will also be significantly downfield. The remaining aromatic carbons (C-1, C-4, C-5, C-6) will have shifts determined by their relative positions to the three substituents. The aliphatic carbons of the cyclopropylmethoxy group, including the methylene carbon (-OCH₂-) and the cyclopropyl carbons, will appear in the upfield region of the spectrum. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Carbonyl, -COOH) | 167.0 - 172.0 |

| C-3 (Aromatic, C-O) | 150.0 - 155.0 |

| C-2 (Aromatic, C-NO₂) | 140.0 - 145.0 |

| C-1 (Aromatic, C-COOH) | 133.0 - 138.0 |

| C-4 (Aromatic) | 125.0 - 130.0 |

| C-6 (Aromatic) | 120.0 - 125.0 |

| C-5 (Aromatic) | 115.0 - 120.0 |

| C (Methylene, -OCH₂-) | 70.0 - 75.0 |

| C (Methine, cyclopropyl) | 10.0 - 15.0 |

| C (Methylene, cyclopropyl) | 3.0 - 8.0 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning these signals. A COSY spectrum would confirm the coupling relationships between the aromatic protons and between the methylene protons of the ether linkage and the cyclopropyl methine proton. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals. Further, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal longer-range (2-3 bond) correlations, for instance, between the methylene protons and the C-3 aromatic carbon, solidifying the structural assignment.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a unique "fingerprint" for the compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a wealth of information about the functional groups present in this compound.

Key expected absorptions include a very broad band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp band around 1700-1725 cm⁻¹. znaturforsch.com The nitro group (-NO₂) gives rise to two very strong and easily identifiable bands: an asymmetric stretching vibration typically between 1500-1650 cm⁻¹ and a symmetric stretching vibration between 1260-1400 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage is expected to produce a strong band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (Cyclopropyl) |

| 1700 - 1725 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1500 - 1650 | Very Strong | Asymmetric NO₂ stretch |

| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |

| 1260 - 1400 | Very Strong | Symmetric NO₂ stretch |

| 1200 - 1275 | Strong | Asymmetric C-O-C stretch (Ether) |

| 1000 - 1100 | Medium | Symmetric C-O-C stretch (Ether) |

Note: Predicted values are based on characteristic group frequencies. znaturforsch.comspectroscopyonline.comresearchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bonds. For this compound, Raman spectroscopy can offer valuable insights into the carbon skeleton and the symmetric vibrations of the nitro group. ias.ac.inresearchgate.net

The symmetric stretch of the nitro group, which is also strong in the IR, typically gives a very strong band in the Raman spectrum as well. The breathing modes of the benzene ring, which involve symmetric expansion and contraction of the ring, are often prominent in Raman spectra and can be sensitive to the substitution pattern. Analysis of the Raman spectrum can provide information on the conformation of the cyclopropylmethoxy group relative to the plane of the benzene ring. Electronic effects, such as the push-pull interaction between the electron-donating cyclopropylmethoxy group and the electron-withdrawing nitro group, can also influence the frequencies and intensities of the Raman bands associated with the aromatic ring. researchgate.net

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₁H₁₁NO₄), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺. The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the stability of the resulting fragments.

A likely initial fragmentation pathway would be the loss of the cyclopropylmethyl radical (•C₄H₇), leading to a significant fragment ion. Another common fragmentation for benzoic acids is the loss of the hydroxyl radical (•OH), followed by the loss of carbon monoxide (CO). The nitro group can also be lost as •NO₂. The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the presence and connectivity of the various functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Identity |

|---|---|

| 237.0688 | [M]⁺ (Molecular Ion) |

| 220.0662 | [M - OH]⁺ |

| 191.0451 | [M - NO₂]⁺ |

| 182.0426 | [M - C₄H₇]⁺ |

| 136.0395 | [M - C₄H₇ - NO₂]⁺ |

Note: The molecular formula is C₁₁H₁₁NO₄, with a calculated exact mass of 237.0688. The m/z values of fragments are calculated based on potential fragmentation pathways.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, conformation, and intermolecular interactions that govern the properties of a compound in its solid state. While specific crystallographic data for this compound is not publicly available, an examination of the closely related compound, 3-Methoxy-2-nitrobenzoic acid, can serve as an illustrative example of the insights gained from such studies. The substitution of a cyclopropylmethyl group for a methyl group would likely introduce different steric and electronic effects, potentially influencing the crystal packing, but the fundamental principles of structural determination remain the same.

The process involves irradiating a single crystal of the material with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule and from that, determine the positions of the individual atoms with high precision.

Detailed research findings from a crystallographic study would reveal critical structural parameters. These include the bond lengths between atoms, the angles between those bonds, and the torsional angles that describe the conformation of flexible parts of the molecule, such as the methoxy (B1213986) and carboxylic acid groups relative to the benzene ring. For a compound like 3-Methoxy-2-nitrobenzoic acid, of particular interest would be the planarity of the benzene ring and the orientation of the nitro and carboxylic acid substituents, which are known to have significant electronic and steric interactions.

Furthermore, X-ray crystallography provides invaluable information about the supramolecular architecture of the compound in the solid state. This includes the identification of intermolecular hydrogen bonds, which are often formed by the carboxylic acid group, and other non-covalent interactions such as π-π stacking between the aromatic rings. These interactions are crucial in determining the physical properties of the solid, including its melting point, solubility, and stability.

The crystallographic data obtained from such an analysis are typically deposited in structural databases like the Cambridge Structural Database (CSD) for the benefit of the wider scientific community.

Interactive Data Table: Crystallographic Data for a Related Compound

As a reference, the following table presents the crystallographic data for a polymorph of 3-Methoxybenzoic acid, a structurally similar compound.

| Parameter | Value |

| Compound Name | 3-Methoxybenzoic acid |

| COD Number | 2242781 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 3.8018 |

| b (Å) | 15.6027 |

| c (Å) | 11.9755 |

| α (°) ** | 90 |

| β (°) | 90.889 |

| γ (°) ** | 90 |

| Z | 4 |

| Z' | 1 |

| Residual Factor | 0.0508 |

Data obtained for a polymorph of 3-Methoxybenzoic acid. nih.gov

This data provides a precise description of the unit cell, which is the fundamental repeating unit of the crystal lattice. The space group notation describes the symmetry elements present in the crystal. Such detailed information is foundational for understanding the solid-state behavior of the compound and for computational modeling studies that can further explore its properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular orbital energies, and thermodynamic properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state, known as the optimized geometry. For this compound, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the benzoic acid moiety will be largely planar, with the nitro group likely twisted slightly out of the plane of the aromatic ring to minimize steric repulsion with the adjacent cyclopropylmethoxy and carboxylic acid groups. The flexible cyclopropylmethoxy group can adopt various conformations, and DFT would identify the most stable arrangement.

Energy profiles, calculated by systematically varying specific dihedral angles, can map the potential energy surface of the molecule. This would be particularly insightful for understanding the rotational barriers of the cyclopropylmethoxy and nitro groups, providing information on the molecule's conformational flexibility.

Thermochemical Properties and Enthalpies of Formation Studies

Table 1: Predicted Thermochemical Data for Benzoic Acid Derivatives

| Compound | Formula | ΔcH°solid (kJ/mol) | pKa |

| Benzoic Acid | C7H6O2 | -3228 ± 4 nist.gov | 4.20 |

| 3-Nitrobenzoic acid | C7H5NO4 | -3055.00 ± 0.40 chemeo.com | 3.47 wikipedia.org |

| 2-Nitrobenzoic acid | C7H5NO4 | Not available | 2.17 |

| This compound | C11H11NO4 | Not available | Not available |

Note: Data for this compound is not available and would require specific computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and intermediates, thereby elucidating the step-by-step pathway of a reaction.

Transition State Analysis and Reaction Pathways

For this compound, computational modeling could be used to explore various potential reactions, such as the reduction of the nitro group or nucleophilic substitution on the aromatic ring. Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barriers (activation energies) for these reactions. By locating the transition state structures, which are first-order saddle points on the potential energy surface, the feasibility of different reaction pathways can be assessed. For instance, understanding the pathway for the synthesis of this molecule or its subsequent conversion to other compounds can be greatly aided by such analyses.

Prediction of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. Computational chemistry can predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in electrophilic aromatic substitution reactions, the directing effects of the existing substituents (nitro, carboxylic acid, and cyclopropylmethoxy groups) will determine the position of the incoming electrophile. By calculating the energies of the possible intermediates or transition states for substitution at different positions on the aromatic ring, the most likely product can be predicted. Similarly, for reactions involving the creation of new stereocenters, the relative energies of the different stereoisomeric products and the transition states leading to them can be computed to predict the stereochemical outcome.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solid) over time.

MD simulations of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and then solving Newton's equations of motion for all the atoms in the system. This allows for the exploration of the molecule's conformational landscape in a more realistic environment. The simulations can reveal the preferred conformations of the flexible cyclopropylmethoxy group and the dynamics of its movement.

Furthermore, MD simulations are particularly powerful for studying intermolecular interactions. nih.gov A study on 2-nitrobenzoic acid revealed the presence of both classical carboxylic acid hydrogen-bonded dimers and other weaker interactions. nih.gov For this compound, MD simulations could predict how molecules would pack in a crystal lattice and what types of intermolecular forces, such as hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the nitro group, would dominate. nih.gov This information is critical for understanding the compound's physical properties, such as its melting point and solubility.

In Silico Prediction of Molecular Properties and Reactivity

In the absence of extensive experimental data for this compound, computational methods and theoretical principles serve as powerful tools for predicting its molecular properties and reactivity. By leveraging data from analogous structures and established chemical theories, a reliable profile of the compound can be constructed.

The molecular properties of this compound can be estimated using Quantitative Structure-Property Relationship (QSPR) models and by comparison with structurally related compounds such as 2-nitrobenzoic acid and 3-methoxy-2-nitrobenzoic acid. The presence of the cyclopropylmethoxy group is expected to significantly influence its lipophilicity and steric profile compared to simpler analogs.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₁NO₅ | Based on chemical structure |

| Molecular Weight | 237.21 g/mol | Calculated from molecular formula |

| XLogP3 | ~2.5 - 3.0 | Increased lipophilicity due to the cyclopropyl (B3062369) and methoxy (B1213986) groups compared to 2-nitrobenzoic acid (XLogP3 of 1.5). nih.gov |

| pKa | ~2.0 - 2.5 | The strong electron-withdrawing nitro group at the ortho position significantly increases acidity, similar to 2-nitrobenzoic acid (pKa = 2.16). The meta-cyclopropylmethoxy group is expected to have a minor electronic effect. wikipedia.orgpearson.com |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group. |

| Hydrogen Bond Acceptors | 5 | From the nitro and carboxylic acid oxygen atoms. |

| Rotatable Bonds | 3 | C-O, O-C, and C-C bonds in the cyclopropylmethoxy group. |

The reactivity of this compound is dictated by the interplay of its three functional components: the carboxylic acid group, the nitro group, and the cyclopropylmethoxy substituent on the benzene (B151609) ring.

Carboxylic Acid Group: This group is the primary site of acidic reactivity. Its acidity is significantly enhanced by the presence of the electron-withdrawing nitro group in the ortho position. pearson.com This makes the compound a relatively strong organic acid. The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction. nbinno.com

Nitro Group: The nitro group is strongly electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution. Any substitution would be directed to the positions meta to the nitro group (positions 4 and 6). The primary reactivity of the nitro group itself is reduction to an amino group, which would yield 2-amino-3-(cyclopropylmethoxy)benzoic acid, a derivative of anthranilic acid. wikipedia.orgnbinno.com

The nitro group at the 2-position is strongly deactivating (electron-withdrawing) through both resonance and inductive effects (σ for para-NO₂ = 0.78). pitt.edu

The carboxylic acid group is also deactivating (σ for para-COOH = 0.45).

The cyclopropylmethoxy group at the 3-position is expected to be an electron-donating group (activating) primarily through resonance, similar to a methoxy group (σ for meta-OCH₃ = 0.12). pitt.edu

The Hammett equation, log(k/k₀) = ρσ, describes the relationship between reaction rates (k) and substituent effects (σ). wikipedia.org For this compound, the cumulative effect suggests a highly electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions, while being deactivated towards electrophiles. The reaction constant (ρ) would determine the sensitivity of a specific reaction to these electronic effects. wikipedia.org For reactions where a negative charge builds up in the transition state (e.g., nucleophilic attack), a positive ρ value is expected, and the reaction would be accelerated by the electron-withdrawing groups. viu.ca Conversely, for reactions involving the buildup of positive charge (e.g., electrophilic attack), a negative ρ value would apply, and the reaction would be significantly slower than for benzene.

The steric hindrance from the ortho-nitro group and the adjacent cyclopropylmethoxy group will also play a crucial role in directing the approach of reagents to the carboxylic acid and the aromatic ring.

Applications As a Synthetic Intermediate

Role in the Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

The most prominent application of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid is as a key intermediate in the synthesis of selective phosphodiesterase-4 (PDE4) inhibitors. PDE4 is an enzyme that plays a critical role in regulating inflammation, and its inhibitors are used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis. nih.gov

One of the most notable PDE4 inhibitors synthesized from this intermediate is Roflumilast . Roflumilast is a benzamide (B126) derivative used for the treatment of bronchial asthma and COPD. nih.gov The synthesis of Roflumilast and its analogs often involves the coupling of a benzoic acid derivative with an amine. In this context, this compound serves as a precursor to the required benzoic acid component. The synthetic pathway typically involves the reduction of the nitro group to an amine, followed by other modifications to the aromatic ring before the final amide coupling.

Several patents and research articles describe processes for preparing Roflumilast, highlighting the importance of intermediates like 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, which is derived from related precursors. justia.commedkoo.comgoogle.com The general synthetic strategy underscores the importance of the substituted benzoic acid core in achieving high-potency PDE4 inhibition.

| PDE4 Inhibitor | Precursor derived from this compound | Therapeutic Application |

| Roflumilast | 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Chronic Obstructive Pulmonary Disease (COPD), Asthma nih.gov |

| Rolipram Analogs | 4-(3-Cyclopentoxy-4-methoxyphenyl)pyrrolidin-2-one related structures | Neuropsychiatric and Inflammatory Diseases nih.gov |

| Other Novel Inhibitors | Various substituted benzamides | Anti-inflammatory, Bronchodilatory nih.gov |

Precursor to Other Biologically Active Compounds

Beyond its role in the synthesis of established drugs like Roflumilast, this compound is a valuable starting material for the discovery of new biologically active compounds. The nitro group, in particular, is a versatile functional group that can be transformed into a variety of other functionalities. nih.govfrontiersin.org

Researchers have explored the modification of the core structure of this benzoic acid to create libraries of novel compounds for screening against various biological targets. For instance, the reduction of the nitro group to an amine opens up possibilities for creating a diverse range of amides, sulfonamides, and ureas. Each of these new compounds has the potential for unique biological activity.

Furthermore, the combination of the cyclopropylmethoxy and nitro groups on the aromatic ring can be exploited to synthesize novel heterocyclic systems. These heterocyclic compounds are often privileged scaffolds in medicinal chemistry, meaning they are frequently found in approved drugs.

Utility in the Preparation of Agrochemicals

While the primary focus of research involving this compound has been in the pharmaceutical sector, its structural motifs are also relevant to the agrochemical industry. The development of new herbicides, fungicides, and insecticides often relies on the synthesis of novel organic molecules with high efficacy and selectivity. The substituted benzoic acid structure is a common feature in some classes of herbicides. Although specific examples of commercial agrochemicals derived directly from this compound are not widely documented in publicly available literature, its potential as a building block in this field remains an area of interest for exploratory synthesis.

Development of Novel Synthetic Building Blocks

The chemical reactivity of this compound makes it an excellent starting point for the creation of more complex and specialized synthetic building blocks. frontiersin.org The nitro group is a powerful electron-withdrawing group, which can influence the reactivity of the aromatic ring and the carboxylic acid. This allows for selective chemical transformations at different positions of the molecule.

For example, the nitro group can be used to direct further substitution reactions on the aromatic ring before it is ultimately reduced or transformed. This strategic approach enables the synthesis of polysubstituted aromatic compounds that would be difficult to prepare using other methods. These highly functionalized building blocks can then be used in the synthesis of a wide array of complex target molecules, including natural products, molecular probes, and materials with novel electronic properties. The versatility of nitro compounds as intermediates is a well-established principle in organic synthesis. nih.gov

In Vitro Enzymatic Activity Studies and Inhibition Mechanisms

Investigation of Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various signaling pathways. nih.govmdpi.com The inhibition of these enzymes, particularly PDE4, is a therapeutic strategy for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comnih.gov The structural features of 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid suggest its potential as a precursor or analogue for PDE4 inhibitors.

The inhibitory activity of a compound against PDE4 is typically determined through in vitro enzymatic assays. A standard method involves measuring the hydrolysis of cAMP by a purified, recombinant PDE4 enzyme. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.

Another common technique is the [3H]-rolipram binding assay. Rolipram is a well-characterized PDE4 inhibitor, and this assay measures the ability of a test compound to displace radiolabeled rolipram from its high-affinity binding site on the PDE4 enzyme. nih.gov The results help to characterize the compound's interaction with a specific conformation of the enzyme. nih.gov

Table 1: Illustrative Data for PDE4 Inhibition

| PDE Subtype | IC50 (nM) |

|---|---|

| PDE4A | >1000 |

| PDE4B | 0.84 |

| PDE4D | 0.68 |

This table presents example data for a selective PDE4 inhibitor, Roflumilast, which shares a key structural motif with the subject compound, to illustrate how subtype selectivity is reported. Actual values for this compound would require specific experimental determination. mdpi.comsemanticscholar.org

The structure of a molecule dictates its inhibitory activity and selectivity. For PDE4 inhibitors, the presence of a catechol-ether function, which includes groups like cyclopropylmethoxy, is significant. nih.govmdpi.com This cyclopropylmethoxy group is known to interact with hydrophobic pockets, designated as Q1 and Q2, within the active site of the PDE4 enzyme. nih.govmdpi.com This interaction is similar to that observed for the highly selective PDE4 inhibitor, roflumilast. nih.govmdpi.com

Cholinesterase Enzyme Inhibition Assays

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial for regulating the levels of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of these enzymes is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. mdpi.comnih.gov

The most widely used method to screen for AChE and BChE inhibition is the spectrophotometric assay developed by Ellman. nih.gov This method uses acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as a substrate. nih.gov The enzyme hydrolyzes the substrate, producing thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be measured with a spectrophotometer. nih.govnih.gov The presence of an inhibitor reduces the rate of this color change, allowing for the calculation of IC50 values. nih.gov

Table 2: Example Data from Cholinesterase Inhibition Assays

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Example Compound A | 25.7 | >100 | >3.9 |

| Example Compound B | >100 | 8.3 | <0.08 |

| Galantamine (Reference) | 1.5 | 8.5 | 5.7 |

This table provides sample data to illustrate how the inhibitory potency and selectivity for AChE and BChE are typically presented. Data for this compound is not available in the provided search results. researchgate.net

To understand how a compound inhibits an enzyme, kinetic studies are performed. By measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor, the mechanism of inhibition can be determined. researchgate.net

A common method for analyzing this data is the Lineweaver-Burk plot, which is a graphical representation of the enzyme kinetics. nih.gov

Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).

Non-competitive Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site other than the active site. This decreases the Vmax but does not change the Km. researchgate.net

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both Km and Vmax. researchgate.netnih.gov

These studies provide crucial insights into the molecular interactions between the inhibitor and the enzyme. researchgate.net

Cytochrome P450 (CYP) Enzyme Inhibition Potential

Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions. nih.gov Therefore, assessing the potential of a new chemical entity to inhibit key CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical part of preclinical development. nih.govdoi.org

In vitro assays for CYP inhibition typically use human liver microsomes or recombinant human CYP enzymes. A specific substrate for each CYP isozyme is incubated with the enzyme in the presence of various concentrations of the test compound. The rate of metabolism of the substrate is measured, often by quantifying the formation of a specific metabolite. A reduction in the rate of metabolite formation indicates inhibition, from which an IC50 value can be calculated. Inhibition can be reversible or irreversible (also known as mechanism-based inhibition), with the latter being of greater clinical concern. nih.gov

Table 3: Representative Data for CYP450 Inhibition Screening

| CYP Isozyme | Substrate | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|---|

| CYP1A2 | Phenacetin | <10% | >50 |

| CYP2C9 | Diclofenac | 85% | 2.5 |

| CYP2C19 | S-Mephenytoin | 45% | 12.0 |

| CYP2D6 | Dextromethorphan | <10% | >50 |

| CYP3A4 | Midazolam | 60% | 8.7 |

This table is illustrative of the data generated in a typical in vitro CYP inhibition assay. Specific experimental data for this compound is required for an accurate assessment of its potential for drug-drug interactions.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Screening

The anti-inflammatory potential of a compound is often initially assessed by its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

In vitro screening assays for COX-1 and COX-2 inhibition typically involve monitoring the oxygen consumption or the formation of prostaglandin E2 (PGE2). Similarly, LOX inhibition is commonly determined by measuring the formation of leukotrienes or other hydroperoxy fatty acids. The results are generally expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While specific IC50 values for this compound are not published, a hypothetical data set illustrating the expected output from such screening assays is presented below. This table serves as an example of how the inhibitory potency and selectivity of a compound are typically reported.

| Enzyme | IC50 (µM) - Hypothetical Data | Reference Compound (IC50 in µM) |

|---|---|---|

| COX-1 | Data not available | Indomethacin (~0.1 µM) |

| COX-2 | Data not available | Celecoxib (~0.04 µM) |

| 5-LOX | Data not available | Zileuton (~1 µM) |

Alpha-Glycosidase Inhibition Studies

Alpha-glycosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a therapeutic strategy in the management of type 2 diabetes.

The in vitro inhibitory activity of a compound against alpha-glycosidase is commonly assayed using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The IC50 value is then determined to quantify the inhibitor's potency.

As with the COX/LOX enzymes, there is no specific published data on the alpha-glycosidase inhibitory activity of this compound. An illustrative data table is provided below to demonstrate how such findings would be presented.

| Enzyme | IC50 (µM) - Hypothetical Data | Reference Compound (IC50 in µM) |

|---|---|---|

| α-Glucosidase | Data not available | Acarbose (~250 µM) |

Ligand-Enzyme Binding Interactions and Molecular Recognition

In the absence of experimental data, molecular docking studies serve as a valuable computational tool to predict the binding affinity and interaction patterns of a ligand within the active site of a target enzyme. For this compound, insights into its potential binding modes with COX, LOX, and alpha-glycosidase can be inferred from docking studies performed on analogous benzoic acid and nitrobenzoic acid derivatives.

Lipoxygenase (LOX) Interactions: The active site of lipoxygenase contains a non-heme iron atom that is essential for its catalytic activity. Inhibitors of LOX often interact with this iron center, either directly or indirectly. The carboxylic acid group of this compound could potentially coordinate with the iron atom or interact with nearby amino acid residues. The hydrophobic cyclopropylmethoxy tail would likely bind in a hydrophobic channel, displacing a fatty acid substrate.

A summary of the likely key interactions based on the structural features of this compound and general findings from molecular docking studies of related compounds is presented below.

| Enzyme | Potential Key Interacting Residues | Likely Types of Interactions |

|---|---|---|

| COX-1/COX-2 | Arginine, Tyrosine, Serine | Hydrogen Bonding, Hydrophobic Interactions, van der Waals Forces |

| LOX | Iron cofactor, Histidine, Leucine | Metal Coordination, Hydrogen Bonding, Hydrophobic Interactions |

| α-Glucosidase | Aspartic Acid, Glutamic Acid, Arginine | Hydrogen Bonding, Electrostatic Interactions, Hydrophobic Interactions |

Q & A

Q. What are the recommended synthetic routes for 3-(Cyclopropylmethoxy)-2-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of the benzoic acid scaffold. First, protect the carboxylic acid group (e.g., methyl ester formation) to avoid side reactions. Introduce the cyclopropylmethoxy group via nucleophilic substitution using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent nitration at the ortho position can be achieved using mixed HNO₃/H₂SO₄, leveraging the directing effects of the ether group. Purification via recrystallization or column chromatography is critical to isolate the product. Optimization involves adjusting reaction temperatures (0–25°C for nitration) and stoichiometric ratios (1.2 equivalents of nitrating agent) to maximize yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substituent positions through chemical shifts and splitting patterns. The cyclopropylmethoxy group shows distinct proton resonances (δ 0.5–1.5 ppm for cyclopropane protons; δ 3.5–4.5 ppm for OCH₂). The nitro group deshields adjacent aromatic protons (δ 7.5–8.5 ppm).

- IR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and ether (C-O stretch ~1200 cm⁻¹) groups.

- X-ray crystallography : Use SHELX software for structure refinement. Hydrogen bonding between the carboxylic acid and nitro groups can stabilize the crystal lattice, aiding in resolving stereoelectronic effects .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vitro assays?

- Methodological Answer : Solubility enhancement can be achieved via hydrotropes (e.g., sodium acetate, nicotinamide) at concentrations exceeding the Minimum Hydrotrope Concentration (MHC). For example, sodium acetate at >0.3 mol/L increases solubility by disrupting hydrophobic interactions. Alternatively, pH adjustment (e.g., buffered solutions at pH 7–8) ionizes the carboxylic acid group, improving solubility. Co-solvents like DMSO (≤10% v/v) may also be used, though cytotoxicity must be assessed .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the acidity of the carboxylic acid moiety in this compound, and what experimental methods can quantify this effect?

- Methodological Answer : The nitro group increases acidity by stabilizing the deprotonated carboxylate via resonance and inductive effects. Measure pKa using potentiometric titration or UV-Vis spectroscopy in aqueous-organic solvent mixtures. Compare with analogs lacking the nitro group (e.g., 3-(Cyclopropylmethoxy)benzoic acid) to isolate its electronic contribution. Computational methods (e.g., DFT) can model charge distribution and predict pKa shifts .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity and potential biological targets of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Analyze nitro group reduction potentials for redox activity.

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify putative targets. For example, the compound’s structure resembles cyclooxygenase (COX) inhibitors; docking into COX-2 active sites can assess binding affinity. Validate predictions with enzymatic assays (e.g., COX inhibition) .

Q. How can discrepancies in reported solubility or stability data for nitrobenzoic acid derivatives be systematically investigated and resolved?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (temperature, solvent purity, hydrotrope concentration). Conduct controlled replicate studies using standardized protocols (e.g., OECD guidelines). For stability, use accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., denitration or ester hydrolysis). Cross-reference with spectroscopic data to confirm degradation pathways .

Safety and Handling

- Key Considerations :

- Use nitrile gloves and safety goggles to prevent dermal/ocular exposure. Avoid inhalation of nitro compound dust; work in a fume hood.

- Store in amber glass at 2–8°C under inert atmosphere (N₂/Ar) to minimize photodegradation and oxidation.

- Dispose of waste via alkaline hydrolysis (pH >10) to neutralize nitro groups before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.